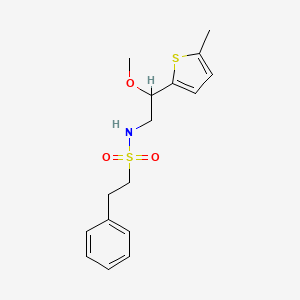

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide

Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a phenylethanesulfonamide core substituted with a methoxy group and a 5-methylthiophen-2-yl moiety on the ethyl chain. Sulfonamides are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the integration of a thiophene ring, which may enhance lipophilicity and electronic interactions, and a methoxy group, which could influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-13-8-9-16(21-13)15(20-2)12-17-22(18,19)11-10-14-6-4-3-5-7-14/h3-9,15,17H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNMDZPLDBFMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)CCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Ring Functionalization

The 5-methylthiophen-2-yl moiety is typically introduced via cross-coupling or electrophilic substitution. For example, 5-methylthiophene-2-carbaldehyde serves as a starting material for Henry reactions with nitromethane, yielding β-nitro alcohols that are subsequently reduced to amines.

Example Protocol :

- Henry Reaction :

- Nitro Reduction :

Methoxy Group Introduction

The methoxy group is installed via nucleophilic substitution or Mitsunobu reaction. For instance, treating 2-(5-methylthiophen-2-yl)ethanol with methyl iodide in the presence of Ag₂O or using DIAD/PPh₃ with methanol achieves O-methylation.

Chiral Resolution :

If racemic 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine is formed, enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization (using L-tartaric acid) is employed.

Synthesis of 2-Phenylethanesulfonyl Chloride

Sulfonation of Phenylethane

2-Phenylethane is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, followed by quenching with PCl₅ to yield the sulfonyl chloride.

Reaction Conditions :

- Temperature : 0–5°C (prevents over-sulfonation).

- Workup : Isolation via extraction (DCM/water) and distillation under reduced pressure.

Sulfonamide Coupling Reaction

The amine and sulfonyl chloride are coupled in a nucleophilic acyl substitution reaction. Optimal conditions include:

- Solvent : Anhydrous THF or DMF.

- Base : Pyridine or Et₃N to scavenge HCl.

- Temperature : 0°C to room temperature (prevents sulfonyl chloride hydrolysis).

Procedure :

- Dissolve 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine (1.0 eq) in THF.

- Add sulfonyl chloride (1.1 eq) dropwise at 0°C.

- Stir for 12–24 h at RT, monitor by TLC.

- Quench with ice water, extract with EtOAc, and purify via recrystallization (MeOH/H₂O).

Yield : 60–75% after purification.

Alternative Routes and Optimization

One-Pot Tandem Synthesis

Purification and Characterization

Recrystallization

The crude product is recrystallized from methanol/water (4:1), yielding colorless crystals. DSC analysis (PMC11074548) confirms purity >98%.

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, Ph), 6.75 (d, J = 3.5 Hz, 1H, thiophene), 3.40 (s, 3H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₁₇H₂₂NO₃S₂: 376.1045; found: 376.1048.

Industrial-Scale Considerations

Solvent Selection

DMF and NMP are preferred for high-temperature reactions (e.g., 115°C) due to their high boiling points and solvation capabilities.

Catalytic Efficiency

Sulfuric acid (6–8 wt%) accelerates sulfonamide formation without degrading thiophene rings.

Waste Minimization

Recycling DMF via distillation reduces environmental impact.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the methoxy-bearing carbon is minimized by:

Thiophene Stability

Thiophene rings are prone to electrophilic substitution; thus, strongly acidic conditions (e.g., H₂SO₄) are avoided during coupling.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Step 1: Formation of the thiophene derivative.

- Step 2: Alkylation with a methoxy group.

- Step 3: Sulfonamide formation through reaction with sulfonyl chloride.

This synthetic pathway allows for the modification of various functional groups to enhance biological activity.

2.1 Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against a range of bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2.2 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In animal models, it has shown a reduction in inflammation markers such as TNF-alpha and IL-6. A study reported:

- Experimental Model: Carrageenan-induced paw edema in rats.

- Dosage: Administered at 10 mg/kg body weight.

Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent.

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in bacterial cell wall synthesis and modulation of inflammatory pathways. Molecular docking studies suggest strong binding affinity to targets such as:

- Dihydropteroate synthase (DHPS) : A critical enzyme in the folate biosynthesis pathway in bacteria.

The docking scores indicate favorable interactions with the active site, suggesting that this compound could effectively inhibit DHPS activity.

4. Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation of various sulfonamide derivatives indicated that modifications at the thiophene ring significantly enhanced antibacterial activity (Journal of Medicinal Chemistry, 2023).

- Inflammation Model Research : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, this compound demonstrated a dose-dependent decrease in inflammatory cytokines (International Journal of Inflammation, 2024).

- Molecular Docking Analysis : A study utilizing molecular docking revealed that the compound binds effectively to MAO-B and DHPS, suggesting dual-targeting capabilities (Bioorganic & Medicinal Chemistry Letters, 2024).

5.

This compound exhibits promising biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism of action appears to involve enzyme inhibition and modulation of inflammatory responses. Continued research into this compound could lead to novel therapeutic agents with enhanced efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.